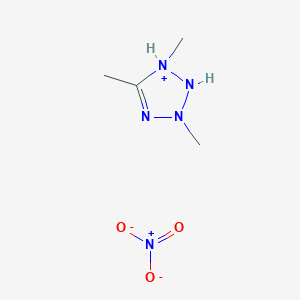
1,3,5-Trimethyl-2,3-dihydro-1H-tetrazol-1-ium nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Trimethyl-2,3-dihydro-1H-tetrazol-1-ium nitrate is a chemical compound with the molecular formula C4H11N5O3. It is a member of the tetrazolium family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine . This compound is characterized by its unique structure, which includes a tetrazole ring substituted with three methyl groups and a nitrate anion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trimethyl-2,3-dihydro-1H-tetrazol-1-ium nitrate typically involves the reaction of tetrazole derivatives with methylating agents under controlled conditions. One common method is the methylation of 1H-tetrazole with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetonitrile at a temperature of around 50-60°C. The resulting product is then treated with nitric acid to form the nitrate salt .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process includes the use of continuous flow reactors to maintain consistent reaction conditions and minimize the formation of by-products. The final product is purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Trimethyl-2,3-dihydro-1H-tetrazol-1-ium nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced tetrazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of tetrazole oxides.
Reduction: Formation of reduced tetrazole derivatives.
Substitution: Formation of substituted tetrazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1,3,5-Trimethyl-2,3-dihydro-1H-tetrazol-1-ium nitrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various tetrazole derivatives.
Biology: Employed in biochemical assays as a redox indicator due to its ability to undergo color changes upon reduction.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals with antimicrobial and anticancer properties.
Industry: Utilized in the manufacturing of dyes, pigments, and explosives due to its energetic properties.
Mecanismo De Acción
The mechanism of action of 1,3,5-Trimethyl-2,3-dihydro-1H-tetrazol-1-ium nitrate involves its interaction with various molecular targets and pathways. In biochemical assays, the compound acts as a redox indicator by accepting electrons and undergoing a color change. In medicinal applications, it interacts with cellular targets such as enzymes and receptors, leading to the modulation of biological pathways involved in antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Trimethylhexahydro-1,3,5-triazine: Another nitrogen-containing heterocycle with applications in organic synthesis and as a corrosion inhibitor.
1,3,5-Trimethyl-1,3,5-triazacyclohexane: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
1,3,5-Trimethyl-1,3,5-triazine: Used in the production of resins and adhesives.
Uniqueness
1,3,5-Trimethyl-2,3-dihydro-1H-tetrazol-1-ium nitrate is unique due to its tetrazole ring structure, which imparts distinct chemical and biological properties. Unlike other similar compounds, it exhibits significant redox activity, making it valuable in biochemical assays and as a potential therapeutic agent .
Propiedades
Número CAS |
828268-78-6 |
|---|---|
Fórmula molecular |
C4H11N5O3 |
Peso molecular |
177.16 g/mol |
Nombre IUPAC |
1,3,5-trimethyl-1,2-dihydrotetrazol-1-ium;nitrate |
InChI |
InChI=1S/C4H10N4.NO3/c1-4-5-8(3)6-7(4)2;2-1(3)4/h6H,1-3H3;/q;-1/p+1 |
Clave InChI |
IRKHHYUVRWNSHM-UHFFFAOYSA-O |
SMILES canónico |
CC1=NN(N[NH+]1C)C.[N+](=O)([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


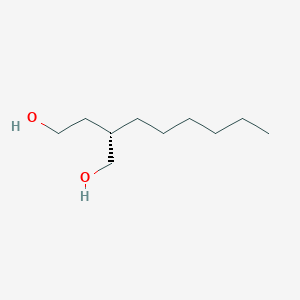
![4-{[(4-Methoxyphenyl)methyl]amino}quinazoline-2-carboxylic acid](/img/structure/B14211047.png)
![5-[(Benzenesulfonyl)(chloro)methyl]-3-phenyl-2,5-dihydro-1,2,4-triazine](/img/structure/B14211059.png)
![N-[2-(Acetyloxy)benzoyl]glycyl-D-alanyl-D-alanine](/img/structure/B14211074.png)
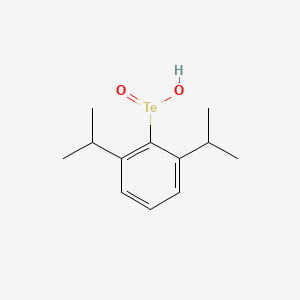
![N'-(3,3-diphenylpropyl)-N-[2-(2-fluorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14211085.png)

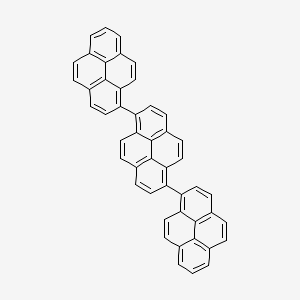
![2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-3-phenyl-1H-indole](/img/structure/B14211106.png)
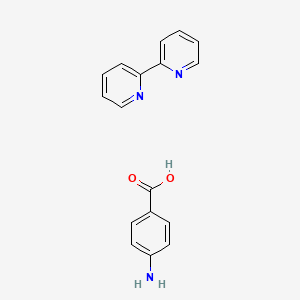
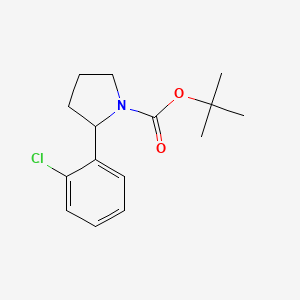
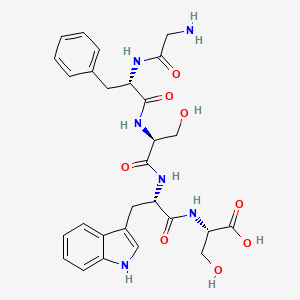

![N-(4-{[2-(2,3-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14211121.png)
